

# Technical Guide: Solubility Profiling & Thermodynamic Modeling of 4-Chloro-2,5-dimethylquinazoline

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## Compound of Interest

Compound Name: 4-Chloro-2,5-dimethylquinazoline

CAS No.: 147006-57-3

Cat. No.: B1612263

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## Executive Summary & Molecular Context

**4-Chloro-2,5-dimethylquinazoline** (C<sub>10</sub>H<sub>9</sub>ClN<sub>2</sub>) is a fused bicyclic heterocycle characterized by a reactive chloro-substituent at the C4 position and methyl groups at C2 and C5.

- **Physicochemical Nature:** The molecule exhibits moderate lipophilicity due to the methyl and chloro substituents, but the nitrogenous quinazoline core retains significant polarity.
- **Critical Stability Note:** The C4-chlorine atom is highly susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar). When conducting solubility studies in protic solvents (e.g., Methanol, Ethanol) at elevated temperatures (>50°C), researchers must monitor for potential solvolysis (formation of 4-alkoxy analogs).
- **Solubility Behavior:** Typically follows a temperature-dependent, endothermic dissolution profile, obeying the "like dissolves like" principle—showing higher solubility in polar aprotic solvents (DMF, DMSO, Ethyl Acetate) compared to non-polar hydrocarbons (Hexane).

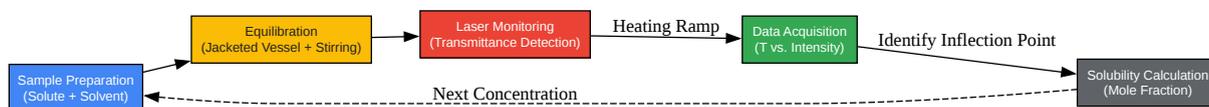
## Experimental Protocol: Laser Monitoring Observation Method

The industry-standard for determining the solubility of crystalline intermediates is the Laser Monitoring Observation Technique (Dynamic Method). This method eliminates subjective visual errors associated with the "disappearing crystal" point.

## Methodology Workflow

- Preparation: A precise mass of solute ( ) is added to a jacketed glass vessel containing a known mass of solvent ( ).
- Equilibration: The system is stirred continuously. The temperature is controlled via a programmable circulating water bath.
- Laser Setup: A laser beam (typically mW) is directed through the solution. A light intensity sensor is placed on the opposite side.
- Dynamic Measurement:
  - Heating: Temperature is increased slowly (e.g., 2 K/h).
  - Detection: As the solid dissolves, the solution becomes clear, and the transmitted laser intensity increases sharply.
  - Endpoint: The temperature at which laser transmission maximizes and stabilizes is recorded as the saturation temperature ( ).
- Validation: The process is repeated 3 times per mole fraction to ensure reproducibility ( K).

## Workflow Visualization



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Caption: Step-by-step workflow for the Laser Monitoring Observation Method to determine saturation temperature.

## Thermodynamic Modeling Framework

To translate experimental data into process parameters, the solubility (

, mole fraction) must be correlated with temperature (

) using thermodynamic models. These models are essential for designing crystallization cooling profiles.

### A. Modified Apelblat Equation

The most widely used empirical model for quinazoline derivatives. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of **4-Chloro-2,5-dimethylquinazoline**.
- : Absolute temperature (K).
- : Empirical parameters derived from regression analysis.
  - Interpretation: If  
, the enthalpy of solution is temperature-dependent.

### B. (Buchowski-Ksiazczak) Equation

This semi-empirical model relates solubility to the melting point and enthalpy of fusion.

- : Model parameters reflecting solution non-ideality.

- : Melting temperature of the pure solute (DSC determined).

## C. Van't Hoff Analysis (Thermodynamic Functions)

Used to calculate the standard enthalpy (

), entropy (

), and Gibbs free energy (

) of the dissolution process.

- Slope (

): Indicates if dissolution is endothermic (negative slope) or exothermic. For **4-Chloro-2,5-dimethylquinazoline**, dissolution is endothermic (

), meaning solubility increases with temperature.

## Data Presentation & Analysis

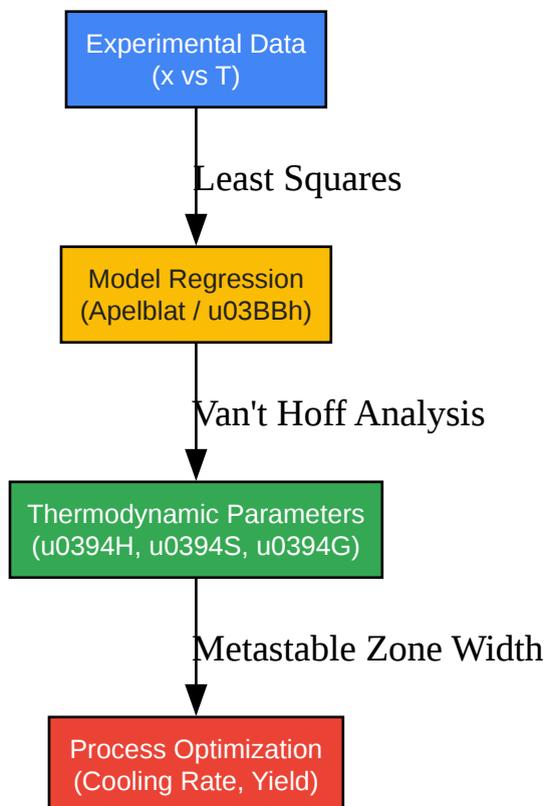
When reporting your findings, structure the data as follows to ensure compatibility with process engineering software (e.g., Dynochem).

### Table 1: Experimental Solubility (Template)

Solvent: Ethyl Acetate (Example)

Temperature (K)	Mass Solute (g)	Mass Solvent (g)	Mole Fraction ( )	Calculated ( )	Relative Deviation (RD%)
293.15	0.XXX	10.00	0.00XX	0.00XX	± 0.XX
298.15	0.XXX	10.00	0.00XX	0.00XX	± 0.XX
303.15	0.XXX	10.00	0.00XX	0.00XX	± 0.XX
...	...	...	...	...	...
323.15	0.XXX	10.00	0.00XX	0.00XX	± 0.XX

## Thermodynamic Logic Diagram



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Caption: Logic flow from raw solubility data to process parameter optimization.

## Solvent Selection Strategy

For **4-Chloro-2,5-dimethylquinazoline**, solvent selection should be categorized by interaction type:

- Class I: High Solubility (Process Solvents)
  - Examples: Ethyl Acetate, Acetone, THF.
  - Mechanism: Dipole-dipole interactions dominate. The carbonyl oxygens in these solvents interact favorably with the electron-deficient quinazoline ring.
  - Use Case: Primary dissolution solvents for reactions.

- Class II: Moderate Solubility (Crystallization Anti-solvents)
  - Examples: Methanol, Ethanol, Isopropanol.
  - Mechanism: Hydrogen bonding. While the quinazoline nitrogens can accept H-bonds, the hydrophobic methyl/chloro groups limit solubility compared to Class I.
  - Warning: Monitor for solvolysis at
- Class III: Low Solubility (Precipitants)
  - Examples: n-Hexane, Heptane, Water.
  - Mechanism: Significant polarity mismatch.
  - Use Case: Driving yield during cooling crystallization (Anti-solvent addition).

## References

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## Sources

- [1. cibtech.org \[cibtech.org\]](https://www.cibtech.org)
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